2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olate is a chemical compound with the molecular formula C6H12O6. . This compound is a key source of energy for living organisms and plays a crucial role in various metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3,4,5,6-Pentahydroxyhexanal can be synthesized through the hydrolysis of starch or cellulose. The hydrolysis process involves breaking down these polysaccharides into simpler sugars using acids or enzymes. For example, the enzymatic hydrolysis of starch using amylase enzymes produces D-glucose .
Industrial Production Methods
Industrially, D-glucose is produced from starch through enzymatic hydrolysis. The process involves the use of amylase enzymes to break down starch into smaller glucose units. This method is widely used in the food industry to produce glucose syrup and other glucose-based products .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6-Pentahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: D-glucose can be oxidized to form gluconic acid using oxidizing agents such as bromine water or nitric acid.
Substitution: D-glucose can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Bromine water, nitric acid
Reduction: Sodium borohydride, hydrogen gas with a catalyst
Substitution: Various reagents depending on the desired substitution
Major Products Formed
Oxidation: Gluconic acid
Reduction: Sorbitol
Substitution: Various substituted glucose derivatives
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentahydroxyhexanal has numerous applications in scientific research:
Chemistry: Used as a standard for calibration in various analytical techniques.
Biology: Serves as a primary energy source for cells and is involved in cellular respiration.
Medicine: Used in intravenous glucose solutions to provide energy to patients.
Industry: Employed in the production of food products, pharmaceuticals, and biofuels.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6-Pentahydroxyhexanal involves its role as a primary energy source. It is metabolized through glycolysis, where it is broken down into pyruvate, generating ATP in the process. This compound also participates in the pentose phosphate pathway, producing NADPH and ribose-5-phosphate, which are essential for biosynthetic reactions .
Vergleich Mit ähnlichen Verbindungen
2,3,4,5,6-Pentahydroxyhexanal can be compared with other similar compounds such as:
Fructose: Another simple sugar with the same molecular formula but a different structure. Unlike glucose, fructose is a ketose.
Galactose: An epimer of glucose, differing in the configuration around one carbon atom.
Mannose: Another epimer of glucose, differing in the configuration around a different carbon atom.
These compounds share similar properties but differ in their biological roles and metabolic pathways, highlighting the uniqueness of 2,3,4,5,6-Pentahydroxyhexanal .
Eigenschaften
Molekularformel |
C9H17O7- |
---|---|
Molekulargewicht |
237.23 g/mol |
IUPAC-Name |
2,3,4,5,6-pentahydroxyhexanal;prop-1-en-2-olate |
InChI |
InChI=1S/C6H12O6.C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;1-3(2)4/h1,3-6,8-12H,2H2;4H,1H2,2H3/p-1 |
InChI-Schlüssel |
PUPYTHSYVFIEDR-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C)[O-].C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.